1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound that belongs to the class of Schiff bases This compound is characterized by its unique structure, which includes a naphthalen-2-ol moiety linked to a benzoxazole ring through an imine bond
Preparation Methods
The synthesis of 1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(4-iodophenyl)-1,3-benzoxazole-5-amine. The reaction is carried out under mild conditions, often in the presence of a suitable catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol until the desired product is formed .
Chemical Reactions Analysis
1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine atom on the phenyl ring makes the compound susceptible to electrophilic aromatic substitution reactions.
Oxidation and Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The hydroxyl group on the naphthalen-2-ol moiety can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Scientific Research Applications
1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol involves its interaction with various molecular targets. The imine bond allows the compound to act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. The iodine atom enhances the compound’s ability to undergo electrophilic aromatic substitution, facilitating its interaction with aromatic amino acids in proteins . Additionally, the benzoxazole ring can participate in π-π stacking interactions with nucleic acids, potentially disrupting DNA and RNA functions .
Comparison with Similar Compounds
Similar compounds to 1-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol include:
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound has a pyrimidine ring instead of a benzoxazole ring, which alters its electronic properties and reactivity.
1-{(E)-[(4-Iodophenyl)imino]methyl}-2-naphthol: Lacks the benzoxazole ring, making it less versatile in forming metal complexes.
Naphtholic Schiff bases: These compounds share the naphthalen-2-ol moiety but differ in the substituents on the imine bond, affecting their chemical behavior and applications.
Properties
Molecular Formula |
C24H15IN2O2 |
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Molecular Weight |
490.3 g/mol |
IUPAC Name |
1-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H15IN2O2/c25-17-8-5-16(6-9-17)24-27-21-13-18(10-12-23(21)29-24)26-14-20-19-4-2-1-3-15(19)7-11-22(20)28/h1-14,28H |
InChI Key |
WUKMIFAXCLGLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)I)O |
Origin of Product |
United States |
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